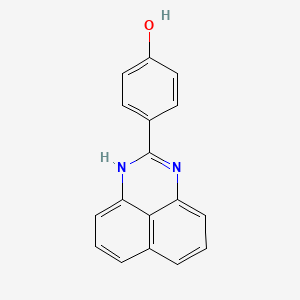
4-(1H-perimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-perimidin-2-yl)phenol, also known as 4-HPP, is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of phenol, and is characterized by a perimidine group attached to the phenol ring. 4-HPP has been shown to have a range of biochemical and physiological effects, and is used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
4-(1H-perimidin-2-yl)phenol has been used in a variety of scientific research applications. It has been used in cell culture experiments to study the effects of oxidative stress on cells. It has also been used to study the effects of oxidative stress on cell metabolism and gene expression. In addition, 4-(1H-perimidin-2-yl)phenol has been used to study the effects of oxidative stress on organ systems in animal models.
Mecanismo De Acción
The mechanism of action of 4-(1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that the perimidine group of 4-(1H-perimidin-2-yl)phenol is able to interact with the reactive oxygen species (ROS) generated during oxidative stress. The ROS are then scavenged by 4-(1H-perimidin-2-yl)phenol, preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-(1H-perimidin-2-yl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to protect cells from oxidative damage. It has also been shown to reduce inflammation and to improve cell survival. In addition, 4-(1H-perimidin-2-yl)phenol has been shown to improve the function of the immune system, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(1H-perimidin-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, which makes it ideal for use in cell culture experiments. However, there are some limitations to using 4-(1H-perimidin-2-yl)phenol in lab experiments. For example, it is not water soluble, which means that it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(1H-perimidin-2-yl)phenol in scientific research. For example, it could be used to study the effects of oxidative stress on the nervous system, as well as the effects of oxidative stress on aging and disease. In addition, it could be used to study the effects of oxidative stress on the immune system, as well as the effects of oxidative stress on cancer. Finally, it could be used to study the effects of oxidative stress on the cardiovascular system, as well as the effects of oxidative stress on metabolism.
Métodos De Síntesis
4-(1H-perimidin-2-yl)phenol is synthesized by a process known as the Sandmeyer reaction. This reaction involves the reaction of a diazonium salt with an activated aromatic compound, in this case the phenol ring of 4-(1H-perimidin-2-yl)phenol. The diazonium salt is generated from an amine, such as aniline, and a nitrous acid. The reaction is carried out in an aqueous medium, and the product is then isolated by filtration.
Propiedades
IUPAC Name |
4-(1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGNFUNZQJYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-perimidin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)
![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)